molecular formula C12H11ClFN3 B14745708 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine CAS No. 1692-01-9

4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine

Cat. No.: B14745708
CAS No.: 1692-01-9
M. Wt: 251.69 g/mol
InChI Key: PCETZDDUVDSLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 2-aminopyrimidines, a privileged scaffold known for its diverse biological activities. This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules for biological screening. The 2-amine and 4-chloro substituents on the pyrimidine ring offer distinct reactive sites for further functionalization, enabling researchers to create a library of derivatives for structure-activity relationship (SAR) studies . Research on structurally related 4,6-diarylpyrimidin-2-amine derivatives has demonstrated potent anticancer properties, with mechanisms of action that include the inhibition of key protein kinases such as Aurora Kinase A (AURKA) . Inhibition of AURKA can lead to cell cycle arrest at the G2/M phase and the induction of caspase-mediated apoptotic cell death in human cancer cells, as observed in studies on HCT116 colon cancer cells . The presence of the (4-fluorophenyl)ethyl group in this specific compound suggests potential for enhanced interaction with hydrophobic enzyme pockets, a feature common in many kinase inhibitors. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this material in accordance with laboratory best practices, wearing appropriate personal protective equipment.

Properties

CAS No.

1692-01-9

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

4-chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C12H11ClFN3/c13-11-7-10(16-12(15)17-11)6-3-8-1-4-9(14)5-2-8/h1-2,4-5,7H,3,6H2,(H2,15,16,17)

InChI Key

PCETZDDUVDSLAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=NC(=N2)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine typically involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with 4-fluorophenethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine . The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives are known to inhibit enzymes like Aurora kinase A, which plays a crucial role in cell division and cancer progression . The compound may also interact with other cellular targets, leading to the modulation of various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Position 6 Substituents

The substituent at position 6 significantly influences electronic properties, solubility, and bioactivity. Key analogues include:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference ID
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine 2-(4-Fluorophenyl)ethyl 279.7* Chloro, amine, fluoroaryl ethyl Antimalarial lead candidate
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (4-Fluorophenyl)sulfanyl 255.7 Chloro, amine, thioether Unknown (structural analogue)
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine Trifluoroethoxy 253.6 Chloro, amine, trifluoroethoxy Pesticide intermediate
N-(2-(1H-pyrazol-1-yl)ethyl)-4-chloro-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine 4-Morpholinopiperidinyl 434.9 Chloro, amine, morpholine Antimalarial (IC₅₀: <100 nM)

Notes:

  • Electronic Effects: The trifluoroethoxy group (electron-withdrawing) reduces pyrimidine ring electron density, enhancing electrophilicity at position 4 for nucleophilic substitution . In contrast, the morpholinopiperidinyl group (electron-donating) may stabilize the ring, affecting binding to biological targets .
  • Synthetic Utility : Thioether-linked analogues (e.g., ) are prone to oxidation, whereas ethyl-linked derivatives offer greater stability.

Bioactive Analogues with Modified Cores

  • YS-121 (Pirinixic Acid Derivative): Features a thioether linkage at position 2 and a 2,3-dimethylphenylamino group at position 6. Demonstrates dual PPARα/γ agonism (EC₅₀: 1.0–3.6 µM) due to the hexyl side chain enhancing hydrophobic interactions .
  • PPA5 (4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine) : A radiosensitizer with a nitro group enhancing electron-deficient character, promoting DNA damage in cancer cells .
  • Triazolopyrimidine Derivatives (e.g., 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine) : The fused triazole ring improves π-π stacking in target binding, while the morpholinyl ethyl group enhances water solubility .

Crystallographic and Conformational Comparisons

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a planar pyrimidine ring conformation. The 4-methoxyphenyl group induces a dihedral angle of 86.1° with the pyrimidine plane, contrasting with the near-coplanar fluorophenyl group in the main compound .
  • Ethyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate (YS-121 Intermediate): The thioether and octanoate chain introduce torsional strain, resolved via sodium carbonate-mediated synthesis to minimize byproducts .

Key Research Findings

  • Antimalarial Activity: Morpholinopiperidinyl-substituted pyrimidines exhibit nanomolar IC₅₀ values against Plasmodium falciparum, attributed to target engagement with kinase domains .
  • Radiosensitization : Nitrophenyl-substituted analogues (e.g., PPA5) enhance γ-radiation-induced apoptosis in lung cancer cells by 40–60% via cell cycle arrest .
  • Pesticidal Applications : Trifluoroethoxy derivatives show 76% yield in synthesis and broad-spectrum antifungal activity, likely due to halogen bonding with fungal enzymes .

Biological Activity

4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine, with the CAS number 423183-88-4, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and a 4-fluorophenyl substituent that contribute to its pharmacological properties.

Molecular Properties

  • Molecular Formula : C10H7ClFN3
  • Molecular Weight : 223.63 g/mol
  • CAS Number : 423183-88-4

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Recent research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine compounds demonstrate effectiveness against bacterial strains such as E. coli and S. aureus. The presence of halogen substituents, particularly fluorine and chlorine, enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.0227 µM
This compoundS. aureus0.0227 µM

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
A54940.54Apoptosis induction
Caco-229.77Cell cycle arrest

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound shows promise as an anti-inflammatory agent. Studies have reported that it can inhibit paw edema in animal models more effectively than standard anti-inflammatory drugs like indomethacin .

CompoundInhibition (%) at 4hStandard Drug Comparison
This compound43.17%Indomethacin: 47.72%

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that compounds with similar structures showed high activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of antimicrobial action for pyrimidine derivatives .
  • Cytotoxicity in Cancer Cells : Another research article reported that the compound's structural features contributed to significant cytotoxicity in various cancer cell lines, indicating its potential for further development as an anticancer drug .
  • Mechanistic Insights : The mechanism by which this compound exerts its biological effects involves modulation of specific cellular pathways related to inflammation and cell proliferation, making it a candidate for further therapeutic exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.